molecular formula C23H22ClN3O2 B11590844 5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11590844
M. Wt: 407.9 g/mol
InChI Key: ZMYZZDQXCWSHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical pathways.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Benzylpiperidin-1-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
  • 5-(4-Benzylpiperidin-1-yl)-2-[(2-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Uniqueness

The unique combination of the benzylpiperidine and chlorophenoxy groups in 5-(4-Benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H22ClN3O2/c24-19-8-4-5-9-21(19)28-16-22-26-20(15-25)23(29-22)27-12-10-18(11-13-27)14-17-6-2-1-3-7-17/h1-9,18H,10-14,16H2

InChI Key

ZMYZZDQXCWSHOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.